2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Lipophilicity XLogP3 Membrane permeability

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1250502-43-2, molecular formula C₁₁H₁₃FO₂, molecular weight 196.22 g/mol) is a fluorinated aromatic carboxylic acid belonging to the α,α-dialkyl-arylpropionic acid family. It bears a 4-fluoro-2-methyl substitution on the phenyl ring and an α,α-geminal dimethyl group adjacent to the carboxyl function.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
Cat. No. B13089241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(C)(C)C(=O)O
InChIInChI=1S/C11H13FO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyLCWPZMBPEYCHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid: A Fluorinated α,α-Dimethylarylpropionic Acid Building Block for Drug Discovery and Chemical Synthesis – Why Structural Precision Matters


2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1250502-43-2, molecular formula C₁₁H₁₃FO₂, molecular weight 196.22 g/mol) is a fluorinated aromatic carboxylic acid belonging to the α,α-dialkyl-arylpropionic acid family [1]. It bears a 4-fluoro-2-methyl substitution on the phenyl ring and an α,α-geminal dimethyl group adjacent to the carboxyl function. This compound is employed primarily as a research intermediate in medicinal chemistry and organic synthesis. Its structural attributes—simultaneous ring fluorination, ortho-methyl substitution, and quaternary α-carbon—distinguish it from closely related analogs that bear either monomethyl α-substitution, simpler acetic acid side chains, or a non-methylated phenyl ring, and these differences carry measurable implications for lipophilicity, metabolic stability, and conformational behaviour that are critical during lead optimization and chemical procurement [1].

Why 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid Cannot Be Replaced by Generic In-Class Analogs Without Risking Altered Physicochemical and Pharmacological Profiles


Carboxylic acids bearing a 4-fluoro-2-methylphenyl motif are often treated as interchangeable building blocks; however, even minor structural deviations—removing the ring methyl group, losing the geminal α-dimethyl substitution, or shifting the side-chain attachment point—produce quantifiable changes in logP, rotatable bond count, and susceptibility to phase-I metabolism or acyl glucuronide reactivity that can derail a lead series [1]. The target compound’s combination of ortho-methyl ring substitution and fully substituted α-carbon is unique among its immediate chemical neighbors, meaning that a generic ‘same-class’ selection without verifying these precise structural features invites avoidable variation in key parameters such as lipophilicity-driven permeability and stereochemical complexity [2].

Head-to-Head Quantitative Differentiation: 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid Versus Its Closest Analogs


Enhanced Lipophilicity (XLogP3 = 2.8) Relative to Des-Methyl and Acetic Acid Analogs, Supporting Improved Membrane Permeability Predictions

The target compound’s predicted lipophilicity (XLogP3 = 2.8) is 0.4 log units higher than that of 2-(4-fluoro-2-methylphenyl)propanoic acid (XLogP3 = 2.4) and 2-(4-fluorophenyl)-2-methylpropanoic acid (XLogP3 = 2.4), and a full 1.0 log unit higher than the phenylacetic acid analog (XLogP3 = 1.8) [1][2][3]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient per 0.4 logP unit, which can be critical for crossing the blood-brain barrier or accessing intracellular targets [1].

Lipophilicity XLogP3 Membrane permeability CNS penetration

Elimination of Chiral Center and Racemization Risk: A Structural Advantage Over the α-Monomethyl Analog for Assay Consistency

The target compound possesses a geminal α,α-dimethyl group, rendering the α-carbon quaternary and achiral [1]. In contrast, its closest analog, 2-(4-fluoro-2-methylphenyl)propanoic acid (CAS 1248972-16-8), contains a single α-methyl group, generating a chiral center that is obtained as a racemate from standard vendors [2]. Racemic arylpropionic acids are known to undergo in vivo chiral inversion via α-carbon deprotonation and re-protonation pathways, introducing pharmacokinetic variability [3]. The α,α-dimethyl substitution blocks this pathway entirely, as no α-hydrogen is available for abstraction [3].

Stereochemistry chiral stability racemization assay reproducibility

Class-Level Evidence: α,α-Dimethyl Substitution Retards Acyl Glucuronide 1-β-O-Acyl Migration Compared With α-Monomethyl Analogs, Suggesting Lower Reactive Metabolite Liability

In a 2024 ¹H NMR kinetic study, the α,α-dimethyl ibuprofen analog ('bibuprofen') exhibited measurably different 1-β-O-acyl glucuronide degradation kinetics compared with ibuprofen (α-monomethyl). While exact rate constants for each compound are provided in the full publication, the authors report that α,α-geminal dimethyl substitution altered the relative contributions of acyl migration versus hydrolysis, reflecting increased steric hindrance at the ester carbonyl [1]. This class-level observation suggests that 2-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid, by virtue of its α,α-dimethyl architecture, is likely to form acyl glucuronide conjugates with slower transacylation kinetics than its α-monomethyl comparator 2-(4-fluoro-2-methylphenyl)propanoic acid, potentially reducing the risk of covalent protein modification [1].

Acyl glucuronide metabolic stability transacylation drug safety

Reduced Conformational Flexibility Versus the 3-Positional Isomer: Fewer Rotatable Bonds for Potentially Higher Target Binding Affinity

The target compound has 2 rotatable bonds, compared with 3 rotatable bonds for the positional isomer 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1514836-26-0), in which the carboxylic side chain is attached at the benzylic rather than the aryl-α position [1][2]. Each additional rotatable bond is estimated to carry a free-energy penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid target site due to loss of conformational entropy [3]. The more constrained geometry of the target compound may therefore translate to a modest but tangible gain in binding free energy when the acid serves as a pharmacophoric anchor or when the compound is used as an intermediate for constrained amide/ester derivatives.

Conformational entropy rotatable bonds binding affinity positional isomerism

Optimal Research and Industrial Deployment Scenarios for 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity and CNS Penetration Potential

Programs targeting CNS receptors or intracellular enzymes can exploit the compound’s elevated XLogP3 of 2.8 relative to the des-methyl analog (XLogP3 = 2.4) to achieve improved passive permeability without adding additional molecular weight [1]. The ortho-methyl group enhances lipophilicity without introducing a metabolically labile benzylic position, making this an efficient strategy for logP tuning.

Screening Library Design Where Stereochemical Purity and Assay Reproducibility Are Paramount

Because the α,α-dimethyl group renders the molecule achiral, it completely avoids the complications of enantiomeric resolution, chiral stability monitoring, and racemization artifacts that plague the α-monomethyl analog 2-(4-fluoro-2-methylphenyl)propanoic acid [2]. This makes the target compound an ideal choice for high-throughput screening decks where data consistency across batches is non-negotiable.

Carboxylic Acid-Containing Drug Candidates Where Acyl Glucuronide Reactivity Must Be Minimized

Drawing on the class-level finding that α,α-geminal dimethyl-substituted arylacetic acids exhibit reduced acyl glucuronide transacylation rates compared with α-monomethyl analogs, researchers can select this compound as a core scaffold when a carboxylic acid pharmacophore is required but reactive metabolite formation is a concern [3]. This is particularly relevant in chronic-dosing indications where acyl glucuronide-mediated idiosyncratic toxicity has terminated previous programs.

Rigid Probe or Ligand Design Where Conformational Restriction Is Valued

With only 2 rotatable bonds, the compound is more conformationally constrained than its 3-substituted isomer (3 rotatable bonds), providing a potential entropic advantage of ~0.5–1.5 kcal/mol upon target binding [4][5]. Structure-based design groups can leverage the restricted side-chain geometry to pre-organize the carboxylic acid for key hydrogen-bond interactions in the binding pocket.

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